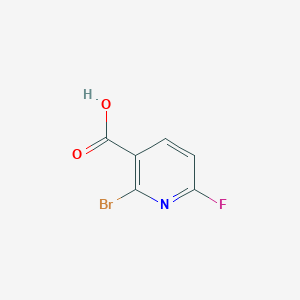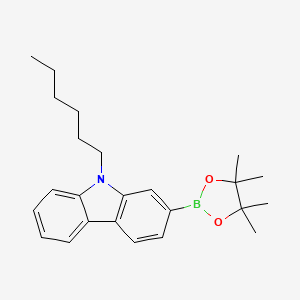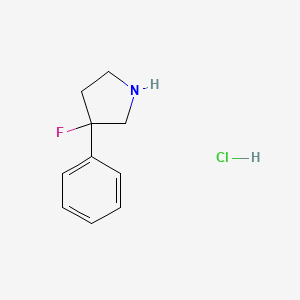![molecular formula C12H19NO4 B1448271 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1250995-41-5](/img/structure/B1448271.png)
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Descripción general
Descripción
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (OC (C) (C)C)N1CC (C2)C (C (O)=O)C2C1 . The InChI key for this compound is OQCJMHMUVJXYQH-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 241.13 .Aplicaciones Científicas De Investigación
Photocatalysis Applications
Carboxylic acids and their derivatives have been explored for photocatalytic applications, highlighting the potential of certain carboxylic acid-based materials in environmental and energy applications. For example, (BiO)2CO3-based materials, which include carboxylic groups, have been investigated for their photocatalytic properties, particularly in degradation of pollutants and hydrogen production from water. These materials are noted for their wide bandgap, limiting visible light absorption, but modifications have enhanced their photocatalytic efficiency under visible light (Ni et al., 2016).
Antimicrobial and Anticancer Properties
Carboxylic acids are known for their antimicrobial properties. For instance, azelaic acid, a dicarboxylic acid, has demonstrated effectiveness against acne and hyperpigmentary skin disorders due to its antimicrobial activity. This underscores the potential of carboxylic acids in dermatological applications (Fitton & Goa, 1991).
Biocatalysis and Fermentation Processes
In biocatalysis and fermentation, medium-chain dicarboxylic acids (MDCAs) are valuable for producing nylons and other polymers. Microbial-based production of these acids is gaining attention for being more sustainable and environmentally friendly compared to traditional chemical synthesis methods. Research in metabolic engineering and synthetic biology is crucial for enhancing the production yields of MDCAs, highlighting their importance in the development of bio-based materials (Li et al., 2020).
Antioxidant Activity
Carboxylic acids, especially those derived from natural sources, have been studied for their antioxidant properties. These compounds play a significant role in combating oxidative stress, contributing to their potential in food preservation, pharmaceuticals, and nutraceuticals. For example, chlorogenic acid, a phenolic compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, which are beneficial for health and disease prevention (Naveed et al., 2018).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJMHMUVJXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)





![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)


